(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine
Description
(1S)-1-(2-Bromophenyl)prop-2-en-1-amine is a chiral amine featuring a 2-bromophenyl group attached to a propenylamine backbone. The compound’s stereochemistry at the C1 position (S-configuration) and the conjugated double bond in the prop-2-en-1-amine moiety contribute to its structural rigidity and electronic properties.
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
(1S)-1-(2-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1 |
InChI Key |
VKSFFOVXSJVUBT-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1Br)N |
Canonical SMILES |
C=CC(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylprop-2-EN-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine may involve large-scale bromination and chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of (1S)-1-phenylprop-2-EN-1-amine.
Substitution: Formation of (1S)-1-(2-substituted phenyl)prop-2-EN-1-amine derivatives.
Scientific Research Applications
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Isomerism: 2-Bromo vs. 3-Bromo Derivatives
The position of the bromine atom on the phenyl ring significantly influences electronic and steric properties. For example:
- (1S)-1-(3-Bromophenyl)prop-2-en-1-amine () differs only in the bromine position (3- vs. 2-). Additionally, the electron-withdrawing nature of bromine in the ortho position may lower the amine’s basicity due to decreased electron density at the nitrogen.
- 1-(3-Bromophenyl)ethylamine () introduces a branched allyl group and ethyl linkage, further altering steric bulk and hydrogen-bonding capacity compared to the target compound’s linear propenyl chain.
Key Comparison Table: Substituent Effects
Spectroscopic and Structural Analysis
Spectroscopic Data : The IR and ¹H-NMR data for (1S)-1-[(1S)-1-(2-Bromophenyl)-2-nitroethyl]-2-oxo-cyclopentanecarboxylic acid methyl ester () provide benchmarks for related compounds. Key features include:
- IR: Strong absorption at 1724 cm⁻¹ (ester C=O) and 1554 cm⁻¹ (nitro group).
- ¹H-NMR: Aromatic protons at δ7.11–7.55 ppm and allylic protons at δ5.03–5.45 ppm.
The target compound would lack ester/nitro signals but show characteristic amine protons (δ1.5–3.0 ppm) and conjugated alkene protons (δ5.0–6.0 ppm).
- Hydrogen Bonding: emphasizes the role of hydrogen bonding in molecular aggregation. In contrast, branched analogs () may exhibit weaker intermolecular forces due to steric shielding.
Functional Group Variations: Amine vs. Diol/Nitro Derivatives
- Diol Derivatives : Pseudomonas-mediated oxidation of 2-bromostyrene yields (1R)-1-(2-bromophenyl)ethan-1,2-diol (), which shares the 2-bromophenyl group but replaces the amine with diol functionality. The diol’s higher polarity and hydrogen-bonding capacity contrast with the amine’s basicity and nucleophilic reactivity.
- Nitro/Ester Derivatives : The compound in includes a nitroethyl group and ester, which introduce electron-withdrawing effects absent in the target amine. These groups could stabilize negative charge or participate in dipolar interactions, unlike the amine’s lone pair.
Biological Activity
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine, also known as a substituted phenylpropene derivative, has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.
The compound (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine features a bromophenyl group attached to a propene chain, which is crucial for its biological activity. The presence of the bromine atom is significant as it can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.
Synthesis Methods
The synthesis of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine can be achieved through various methods, including:
- Alkylation Reactions : Utilizing bromo-substituted phenyl compounds in conjunction with propene derivatives.
- Amination Reactions : Employing amine reagents to introduce the amine functional group into the propene framework.
These synthetic routes are often optimized for yield and purity and are characterized using spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
Research indicates that (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.5 | Induction of apoptosis |
| MDA-MB-231 | 10.3 | Cell cycle arrest |
| A549 | 12.7 | Inhibition of tubulin polymerization |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
In addition to its anticancer properties, (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine has demonstrated antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, yielding the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the efficacy of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine in preclinical settings:
- Study on HepG2 Cells : A study published in Molecules reported that treatment with this compound led to a significant decrease in cell viability, with an IC50 value of 15.5 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting that it could be developed into a novel therapeutic agent for treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
